2,4-Dimethylmorpholine

Description

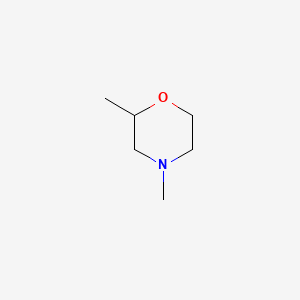

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6-5-7(2)3-4-8-6/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHJTYGUWNTBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577564 | |

| Record name | 2,4-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59229-58-2 | |

| Record name | 2,4-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 2,4 Dimethylmorpholine

Theoretical Frameworks of Stereoisomerism in Substituted Morpholines

The substitution pattern of 2,4-dimethylmorpholine, with methyl groups at the C2 and N4 positions, establishes a single chiral center, leading to the existence of stereoisomers.

The this compound molecule possesses one stereogenic center at the C2 carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, the oxygen atom of the ring, and the C3 carbon of the ring. Consequently, this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.educhemistrysteps.com These are designated as (R)-2,4-dimethylmorpholine and (S)-2,4-dimethylmorpholine based on the Cahn-Ingold-Prelog priority rules.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. byjus.com Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, +), while the other will rotate it an equal amount in the counter-clockwise direction (levorotatory, -). Because it has only one chiral center, this compound does not have diastereomers. Diastereomers are stereoisomers that are not mirror images and arise only in compounds with two or more chiral centers. masterorganicchemistry.comoregonstate.edu

Table 1: Stereoisomers of this compound

| Property | (R)-2,4-dimethylmorpholine | (S)-2,4-dimethylmorpholine |

|---|---|---|

| IUPAC Name | (2R)-2,4-dimethylmorpholine | (2S)-2,4-dimethylmorpholine |

| Relationship | Enantiomer of the (S)-form | Enantiomer of the (R)-form |

| Chiral Center | C2 | C2 |

| Optical Rotation | Opposite to the (S)-form (e.g., (+) or (-)) | Opposite to the (R)-form (e.g., (-) or (+)) |

| Interaction | Interacts differently with other chiral molecules | Interacts differently with other chiral molecules |

The morpholine (B109124) ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov In this conformation, substituents on the ring carbons can occupy either an axial or an equatorial position. The presence of the N-methyl group at position 4 and the C-methyl group at position 2 influences the conformational equilibrium of the ring.

Understanding the conformational properties is crucial as it can affect the molecule's reactivity and biological activity. acs.orgacs.orgnih.gov Theoretical calculations and spectroscopic studies have shown that for the parent morpholine molecule, the chair conformer with the N-H in an equatorial position (Chair-Eq) is more stable than the one with an axial N-H (Chair-Ax). nih.gov

For this compound, the C2-methyl group has a strong energetic preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C6 and the lone pair or substituent on the nitrogen. The N4-methyl group also generally prefers an equatorial orientation. The most stable conformation for both the (R) and (S) enantiomers is therefore a chair form where both methyl groups occupy equatorial positions.

Table 2: Estimated Energetic Preferences in Substituted Morpholines

| Substituent Position | Orientation | Relative Stability | Rationale |

|---|---|---|---|

| C2-Methyl | Equatorial | More Stable | Avoids steric hindrance (1,3-diaxial interactions). |

| C2-Methyl | Axial | Less Stable | Experiences steric strain with axial protons. |

| N4-Methyl | Equatorial | More Stable | Generally lower in energy, reducing steric clashes. |

Stereoselective Synthetic Methodologies for this compound

The synthesis of enantiomerically pure this compound requires stereoselective methods that can control the formation of the C2 chiral center.

The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov For the synthesis of (S)-2,4-dimethylmorpholine, a common starting material is the naturally occurring amino acid (S)-alanine. (S)-alanine can be reduced to the corresponding chiral amino alcohol, (S)-alaninol. This precursor contains the required stereocenter. The synthesis can then proceed through N-alkylation followed by a cyclization step to form the morpholine ring, preserving the initial stereochemistry.

Alternatively, chiral auxiliaries can be used. uvic.ca In this approach, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. nih.govchiralpedia.comnumberanalytics.com A viable strategy for synthesizing chiral this compound is the asymmetric hydrogenation of a prochiral unsaturated precursor. rsc.org

For instance, 4-methyl-2-methylenemorpholine could be synthesized and then subjected to hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex bearing a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPhos). numberanalytics.com The catalyst creates a chiral environment that forces the addition of hydrogen to occur preferentially from one face of the double bond, leading to the formation of one enantiomer of this compound in excess. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (enantiomeric excess, ee). rsc.orgfrontiersin.org

Even with highly selective methods, the product is often a mixture of enantiomers, albeit with one in excess. Several techniques can be employed to enhance the enantiomeric purity.

Classical Resolution: If a racemic mixture (a 50:50 mixture of enantiomers) is synthesized, it can be resolved by reacting it with a single enantiomer of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers of this compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately.

Enrichment by Crystallization: In some cases, the enantiomeric excess of a mixture can be enhanced by carefully controlled crystallization, as sometimes the racemic compound and the pure enantiomer have different solubilities.

Table 3: Summary of Stereoselective Synthetic Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature (e.g., amino acids). wikipedia.orgnih.gov | Chirality is transferred from the starting material to the product. Cost-effective if the precursor is abundant. |

| Chiral Auxiliary | A temporary chiral group directs a stereoselective reaction. uvic.ca | Broad applicability but requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A chiral catalyst creates a single enantiomer preferentially. nih.govrsc.org | Highly efficient (small amount of catalyst needed). Enantioselectivity is highly dependent on the catalyst-substrate match. |

| Kinetic Resolution | One enantiomer of a racemate reacts faster with a chiral reagent or catalyst. | Can be effective but the maximum theoretical yield for the desired enantiomer is 50%. |

Advanced Resolution Techniques for Dimethylmorpholine Stereoisomers

The separation of the stereoisomers of this compound relies on converting the mixture of enantiomers into diastereomers, which have different physical properties, or by using a chiral environment that interacts differently with each enantiomer.

One of the most established methods for resolving racemic mixtures of basic compounds like this compound is through the formation of diastereomeric salts. libretexts.orglibretexts.org This technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, have distinct physical properties such as solubility and melting points. libretexts.org

The general principle of this method can be outlined as follows:

Salt Formation: The racemic this compound is treated with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts.

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution under controlled conditions. researchgate.net This separation is the key step in the resolution process. The efficiency of the resolution depends on a significant difference in the solubility of the diastereomeric salts. researchgate.net

Isolation and Regeneration: The crystallized salt is separated by filtration. The desired enantiomer of this compound is then recovered by treating the separated diastereomeric salt with a strong base to neutralize the chiral acid. libretexts.org

Table 1: Common Chiral Resolving Agents for Amines This table presents examples of chiral acids commonly used to resolve racemic amines through diastereomeric salt formation.

| Resolving Agent | Type |

| (+)-Tartaric Acid | Acidic |

| (-)-Mandelic Acid | Acidic |

| (+)-Camphor-10-sulfonic acid | Acidic |

| Brucine | Basic (for acidic compounds) |

| Strychnine | Basic (for acidic compounds) |

This table is illustrative and based on general chemical principles for resolving amines. libretexts.org

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for this purpose. csfarmacie.czmdpi.com The fundamental principle of chiral HPLC is the differential interaction between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times and thus separation. youtube.com

The key components of a chiral HPLC separation are:

Chiral Stationary Phase (CSP): The column is packed with a chiral material that can selectively interact with the enantiomers. Common CSPs are based on polysaccharides (e.g., cellulose, amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and Pirkle-type phases. csfarmacie.czsigmaaldrich.com

Mobile Phase: The choice of solvent system (mobile phase) is crucial for optimizing the separation. It influences the interactions between the analyte and the CSP. sigmaaldrich.com

For a compound like this compound, a typical chiral HPLC method development would involve screening various CSPs and mobile phases to achieve baseline separation of the enantiomers. The interactions responsible for chiral recognition can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. youtube.comsigmaaldrich.com

Although specific chromatograms for the chiral separation of this compound are not publicly documented, the general procedure is well-established for a vast range of chiral compounds. nih.gov Gas chromatography (GC) with a chiral capillary column is another viable technique for separating volatile chiral compounds and their enantiomers. nih.gov

Table 2: Overview of Chiral Stationary Phases for HPLC This table provides examples of different types of chiral stationary phases and their general applicability.

| CSP Type | Common Examples | Typical Applications |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) | Broad range of racemates |

| Pirkle-type | (R,R)-Whelk-O 1, DNB-phenylglycine | π-acceptor/π-donor interactions |

| Macrocyclic Antibiotics | Teicoplanin, Vancomycin | Amines, amides, carboxylic acids |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellulase | Pharmaceutical compounds |

This table provides a general overview of CSPs used in chiral chromatography. csfarmacie.czsigmaaldrich.com

Advanced Synthetic Methodologies for 2,4 Dimethylmorpholine and Its Derivatives

Primary Synthetic Routes to the 2,4-Dimethylmorpholine Core

The construction of the fundamental this compound structure is primarily achieved through cyclization reactions, often involving dehydration, and through more complex multi-step pathways that allow for greater control over the final product.

A prominent method for synthesizing the morpholine (B109124) ring is through the acid-catalyzed dehydration and intramolecular cyclization of dialkanolamines. For instance, the cyclization of diisopropanolamine (B56660) in the presence of sulfuric acid is a key industrial route to produce 2,6-dimethylmorpholine (B58159). google.comgoogle.com This process typically involves heating the diisopropanolamine with concentrated sulfuric acid, leading to the formation of the morpholine ring. google.com The reaction conditions, such as temperature and the molar ratio of the amine to the acid, can be adjusted to optimize the yield and the isomeric ratio of the product. google.comgoogle.com For example, using a molar ratio of diisopropanolamine to sulfuric acid between 1:1.0 and 1:3.0 and heating the mixture to temperatures between 150°C and 190°C can result in high yields of 2,6-dimethylmorpholine. google.comgoogle.com

Similarly, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds. psu.edunih.govnih.gov This method involves the use of metal alkylidene catalysts to facilitate the formation of cyclic alkenes from acyclic dienes. While specific examples for this compound are not prevalent in the provided results, the general applicability of RCM to create cyclic ethers and amines suggests its potential as a synthetic route. The choice of catalyst and reaction conditions is crucial for the success of RCM, as it can be influenced by steric factors and the substitution pattern of the alkene substrates. psu.edu

More intricate, multi-step synthetic strategies offer greater flexibility in constructing the this compound core and allow for the introduction of specific substituents. These protocols often involve a sequence of reactions, such as alkylation, reduction, and cyclization, and can be designed to achieve a desired stereochemical outcome. youtube.comyoutube.comyoutube.comlibretexts.orgyoutube.com

The optimization of these synthetic pathways is a critical aspect of chemical research, aiming to improve reaction yields, reduce the number of steps, and utilize more environmentally benign reagents. nih.gov For example, the synthesis of N-alkylmorpholines can be achieved through the N-alkylation of morpholine with alcohols over a catalyst, a process that can be optimized by adjusting parameters like temperature, pressure, and the molar ratio of reactants. researchgate.netresearchgate.net The development of efficient catalysts and reaction conditions is key to making these multi-step syntheses practical and scalable.

Strategic Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a wide array of derivatives. These derivatization strategies focus on introducing new functional groups at the nitrogen atom or at the carbon positions of the morpholine ring.

The nitrogen atom of the morpholine ring is a common site for functionalization due to its nucleophilic nature.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. A common method is the reaction of the morpholine with an alkyl halide. researchgate.net Another approach is the reductive amination of aldehydes or ketones in the presence of the morpholine. Furthermore, N-alkylation can be achieved by reacting morpholine with alcohols in the presence of a suitable catalyst. researchgate.netresearchgate.net For instance, the N-methylation of morpholine with methanol (B129727) over a CuO–NiO/γ–Al2O3 catalyst can achieve high conversion and selectivity. researchgate.netresearchgate.net The synthesis of N-methylmorpholine from morpholine and dimethyl carbonate has also been investigated, with optimized conditions yielding high yields. researchgate.net

N-Acylation: This reaction introduces an acyl group to the nitrogen atom, typically by reacting the morpholine with an acyl chloride or an acid anhydride.

N-Sulfonylation: This involves the attachment of a sulfonyl group to the nitrogen atom. This is commonly achieved by reacting the morpholine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, often in the presence of a base. researchgate.netnih.govmdpi.com The reaction conditions can be optimized, for example, by using ultrasound to accelerate the reaction. researchgate.net

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Alcohols, Alkyl halides, Dimethyl carbonate | Can be performed catalytically; reaction conditions influence yield and selectivity. researchgate.netresearchgate.netresearchgate.net |

| N-Acylation | Acyl chlorides, Acid anhydrides | Introduces an acyl group to the morpholine nitrogen. |

| N-Sulfonylation | Sulfonyl chlorides | Can be accelerated by ultrasound; base is typically required. researchgate.net |

Modifying the carbon skeleton of the this compound ring allows for the introduction of a wider range of functional groups and side chains. This can be a more challenging task compared to N-substitution and often requires more complex synthetic strategies.

Methods for carbon-position derivatization can involve the use of organometallic reagents or the functionalization of pre-existing groups on the morpholine ring. The introduction of side-chains can significantly alter the properties of the resulting molecule and is a key strategy in the development of new compounds with specific biological activities. mdpi.com Derivatization procedures, such as those involving silylation or acylation, can be influenced by steric hindrance from substituents on the morpholine ring. nih.gov

The Mannich reaction is a powerful tool for the aminomethylation of various substrates and can be employed to introduce a 2,4-dimethylmorpholinomethyl group into other molecules. umich.edunih.govwikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.comnih.govresearchgate.net This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde (B43269), and a secondary amine, in this case, this compound. wikipedia.orgchemistrysteps.com

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then reacts with the nucleophilic active hydrogen compound. wikipedia.orgchemistrysteps.com A wide range of substrates can be used in the Mannich reaction, including phenols, ketones, and other compounds with acidic protons. For example, the Mannich reaction of curcumin (B1669340) pyrazole (B372694) with formaldehyde and 2,6-dimethylmorpholine has been used to synthesize a di-Mannich derivative. mdpi.com The conditions for the Mannich reaction can be tailored to control the degree of substitution, potentially leading to mono- or di-substituted products. nih.gov

| Substrate | Amine | Product Type |

| Curcumin Pyrazole | 2,6-Dimethylmorpholine | Di-Mannich derivative mdpi.com |

| Phenols | Morpholine | Mono- or di-substituted aminomethylated phenols umich.edunih.gov |

| Ketones | Secondary Amines | β-amino-carbonyl compounds (Mannich bases) wikipedia.orgchemistrysteps.com |

Synthesis of Organometallic Complexes Incorporating Dimethylmorpholine Moieties

The synthesis of organometallic complexes involves the coordination of a metal center with one or more organic ligands. In the context of this compound, the molecule possesses potential as a ligand due to the presence of electron-donating nitrogen and oxygen atoms within its heterocyclic structure. These atoms can coordinate with a variety of transition metals, forming stable complexes.

The general approach to synthesizing such complexes involves the reaction of a suitable metal precursor, typically a metal halide or salt, with the this compound ligand in an appropriate solvent. The coordination of the metal can fundamentally alter the reactivity and physical properties of the organic moiety. uwindsor.cauwindsor.ca The nitrogen atom in the morpholine ring is the most likely coordination site due to its higher basicity compared to the ether oxygen. This coordination can render the molecule more stable or activate it for further reactions. uwindsor.ca

While this compound can theoretically act as a ligand in coordination chemistry, specific, well-documented examples of its organometallic complexes are not prevalent in widely available literature. fiveable.mefiveable.me However, the principles of coordination chemistry suggest that it could form complexes with various transition metals. The stability and geometry of these potential complexes would be dictated by the nature of the metal ion, its oxidation state, and the reaction conditions. fiveable.me For instance, it could act as a monodentate ligand through its nitrogen atom or, less commonly, as a bidentate chelating ligand.

Table 1: Potential Coordination Modes of this compound in Organometallic Complexes

| Coordination Site(s) | Ligand Type | Potential Metal Partners | Resulting Complex Characteristics |

| Nitrogen Atom | Monodentate | Pd(II), Pt(II), Rh(I), Co(II) | Forms stable complexes, potentially altering the reactivity of the morpholine ring. |

| Oxygen Atom | Monodentate | Early Transition Metals, Lanthanides | Less common due to lower basicity; coordination is weaker. |

| Nitrogen and Oxygen | Bidentate (Chelating) | Various Transition Metals | Formation of a stable five-membered chelate ring, enhancing complex stability. |

This table is based on general principles of coordination chemistry, as specific examples for this compound are not widely documented.

Sustainable and Efficient Synthetic Protocols

The development of environmentally benign and efficient synthetic methods is a primary focus of modern chemistry. This section explores sustainable approaches applicable to the synthesis of this compound.

Utilization of Ionic Liquids in Dimethylmorpholine Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. tcichemicals.com These properties make them attractive alternatives to the volatile organic compounds (VOCs) typically used in chemical synthesis.

In the context of synthesizing this compound, which can be formed through the cyclization of appropriate precursors, ionic liquids can serve as both the solvent and a catalyst. The polar and ionic nature of ILs can stabilize charged intermediates and transition states, potentially accelerating reaction rates and improving yields. Research on the synthesis of other heterocyclic compounds, such as oxazolidinones, has demonstrated that ionic liquids can be highly effective media, sometimes acting as both solvent and catalyst, leading to high yields under mild conditions. ionike.com

Furthermore, the low solubility of many organic products in certain ionic liquids allows for simple product extraction using a less polar solvent, and the ionic liquid can often be recovered and reused over multiple cycles. tcichemicals.com This reusability is a key advantage for developing sustainable industrial processes. For example, in the synthesis of N-substituted 4-methylene-2-oxazolidinones, the ionic liquid was reused multiple times with only a slight decrease in product yield. ionike.com

Table 2: Hypothetical Comparison of Conventional vs. Ionic Liquid-Based Synthesis of this compound

| Parameter | Conventional Method (e.g., in Toluene) | Ionic Liquid Method (e.g., in [BMIm]BF4) | Potential Advantage of IL |

| Solvent | Toluene (B28343) (Volatile, Flammable) | 1-Butyl-3-methylimidazolium tetrafluoroborate | Low volatility, non-flammable, safer handling. |

| Reaction Time | Potentially long, may require high heat | May be shorter due to enhanced reaction rates | Increased efficiency, lower energy consumption. |

| Product Isolation | Distillation or chromatography | Simple extraction with ether or other solvent | Simplified downstream processing. |

| Solvent/Catalyst Reuse | Difficult or not possible | High potential for multiple reuse cycles | Reduced waste and lower operational costs. |

| Yield | Variable | Potentially higher due to improved selectivity | Better atom economy and efficiency. |

This table presents a hypothetical comparison based on the established benefits of ionic liquids in other heterocyclic syntheses.

Development of Green Chemistry Principles in Dimethylmorpholine Production

The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact and reduce hazards. nih.govresearchgate.net Applying these principles to the production of this compound can lead to more sustainable and economically viable manufacturing processes.

Key principles relevant to this synthesis include:

Waste Prevention: Designing syntheses to produce minimal waste is a primary goal. This involves optimizing reactions to achieve high yields and selectivity.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided. Green alternatives include water, supercritical fluids, and ionic liquids. mdpi.com

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. researchgate.net

Reduce Derivatives: Unnecessary derivatization (e.g., the use of protecting groups) should be minimized or avoided, as such steps require additional reagents and generate waste.

For the synthesis of this compound, a green approach would favor a catalytic, one-pot reaction from readily available, non-toxic starting materials, conducted in a benign solvent like water or a recyclable ionic liquid, under mild conditions. This contrasts with traditional methods that might involve hazardous reagents, multiple steps with intermediate purifications, and the use of volatile organic solvents.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Conventional Approach Concern | Green Chemistry Solution |

| 2. Atom Economy | Multi-step syntheses with byproducts can have low atom economy. | Develop catalytic one-pot reactions that maximize the incorporation of starting materials. |

| 3. Less Hazardous Syntheses | Use of toxic reagents or intermediates. | Select non-toxic, renewable starting materials and safer synthetic pathways. |

| 5. Safer Solvents | Use of volatile organic compounds (VOCs) like toluene or THF. | Replace with water, bio-solvents, or recyclable ionic liquids. mdpi.com |

| 9. Catalysis | Use of stoichiometric amounts of acids or bases. | Employ heterogeneous or homogeneous catalysts that can be easily separated and reused. |

| 6. Energy Efficiency | Reactions requiring high temperatures and pressures. | Design processes that operate at or near ambient conditions. |

Spectroscopic and Advanced Analytical Characterization of 2,4 Dimethylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Elucidation

NMR spectroscopy stands as the most powerful tool for delineating the complex three-dimensional structure of 2,4-dimethylmorpholine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete atomic connectivity and infer the spatial arrangement of atoms.

High-resolution ¹H and ¹³C NMR spectra provide the foundational data for structural analysis by revealing the distinct chemical environments of the hydrogen and carbon atoms within the molecule. nih.govchemicalbook.com The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, hybridization, and steric effects. In this compound, the presence of two methyl groups and the morpholine (B109124) ring gives rise to a characteristic set of signals.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the two methyl groups and the protons on the morpholine ring. The protons on the carbon adjacent to the oxygen atom will be deshielded and appear at a lower field (higher ppm value) compared to the protons on the carbon adjacent to the nitrogen atom. Similarly, the protons of the N-methyl group will have a different chemical shift from the C-methyl group.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. nih.govchemicalbook.com The carbon atoms bonded to the heteroatoms (oxygen and nitrogen) will be observed at lower fields due to the electron-withdrawing nature of these atoms. The chemical shifts of the methyl carbons will be at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. The following are predicted values for illustrative purposes.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.6 - 3.8 | 70 - 75 |

| C3-H₂ | 2.5 - 2.7 | 50 - 55 |

| N-CH₃ | 2.2 - 2.4 | 45 - 50 |

| C5-H₂ | 2.7 - 2.9 | 55 - 60 |

| C6-H | 3.9 - 4.1 | 75 - 80 |

| C2-CH₃ | 1.1 - 1.3 | 18 - 22 |

This table is generated for illustrative purposes based on general principles of NMR spectroscopy.

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are essential for establishing the connectivity between atoms and elucidating the stereochemistry of this compound. researchgate.netwalisongo.ac.idsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduprinceton.edu In this compound, COSY would show correlations between the protons on adjacent carbons in the morpholine ring, confirming their connectivity. For instance, the protons on C2 would show a correlation with the protons on C3, and the protons on C5 would show a correlation with the protons on C6.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. researchgate.netsdsu.eduprinceton.edu This is a powerful tool for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For example, the proton signal assigned to the C2-H would show a cross-peak with the carbon signal assigned to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netslideshare.net This is invaluable for determining the stereochemistry, such as the relative orientation of the methyl groups (cis or trans). For a cis-2,4-dimethylmorpholine isomer, a NOESY/ROESY correlation would be expected between the protons of the C2-methyl group and the N-methyl group. For the trans isomer, this correlation would be absent or very weak.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing its vibrational modes. wiley-vch.deyoutube.comyoutube.com These techniques are complementary and can be used to identify characteristic functional groups and gain insights into the molecule's conformation. wiley-vch.de

The IR and Raman spectra of this compound are characterized by a series of bands corresponding to the stretching and bending vibrations of its various bonds.

C-H Stretching: The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups typically appear in the region of 2850-3000 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) are expected to produce strong bands in the IR spectrum, typically in the 1070-1150 cm⁻¹ region. sigmaaldrich.com

C-N Stretching: The stretching vibration of the C-N bond in the tertiary amine is expected in the 1020-1250 cm⁻¹ range.

CH₂ and CH₃ Bending: The scissoring, wagging, twisting, and rocking vibrations of the methylene groups and the symmetric and asymmetric bending vibrations of the methyl groups will give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Conformational analysis can also be aided by vibrational spectroscopy. Different conformers of this compound (e.g., chair conformations) may have slightly different vibrational frequencies, and in some cases, distinct bands for each conformer can be observed, particularly at low temperatures.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1070 - 1150 |

| C-N (tertiary amine) | Stretching | 1020 - 1250 |

| CH₂ | Bending (Scissoring) | 1440 - 1480 |

| CH₃ | Bending (Asymmetric) | ~1450 |

| CH₃ | Bending (Symmetric) | ~1375 |

This table is generated for illustrative purposes based on general principles of IR spectroscopy.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.comnist.gov For this compound, high-resolution mass spectrometry is particularly valuable for confirming its molecular formula.

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound, as different combinations of atoms will have slightly different masses.

For this compound, with a nominal molecular weight of 115, HRMS can distinguish its molecular formula, C₆H₁₃NO, from other possible formulas with the same nominal mass. The calculated monoisotopic mass of C₆H₁₃NO is 115.0997 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

The fragmentation pattern in the mass spectrum can also provide structural information. The molecular ion peak [M]⁺ would be observed at m/z 115. Common fragmentation pathways for morpholines include the loss of alkyl groups and cleavage of the ring. For this compound, fragment ions corresponding to the loss of a methyl group ([M-15]⁺) and other characteristic fragments would be expected, further corroborating the structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a powerful tool for the unambiguous determination of the three-dimensional structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms within the crystal lattice can be elucidated.

For chiral molecules like this compound, single-crystal X-ray diffraction is invaluable for determining the absolute configuration of its stereocenters. This technique can distinguish between enantiomers and provide definitive proof of the spatial arrangement of the methyl groups on the morpholine ring. The resulting crystallographic data reveals detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. researchgate.netjhu.edu

The study of different crystalline forms, or polymorphs, at various temperatures can reveal phase transitions and the stability of the crystal packing. nih.govaps.org For instance, cooling a crystal can sometimes induce a phase transition or even crystal destruction, depending on the packing motifs and intermolecular interactions. nih.gov Analysis of the crystal structure can also provide insights into intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. researchgate.net

Table 1: Representative Crystallographic Data Parameters This table is illustrative and does not represent actual data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.842 |

| b (Å) | 5.750 |

| c (Å) | 12.964 |

| β (°) | 110.13 |

| Volume (ų) | 758.8 |

| Z | 4 |

Chromatographic Analysis for Purity Assessment and Isomeric Composition

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of purity and the determination of the isomeric composition of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. mdpi.com In the context of this compound, reversed-phase HPLC (RP-HPLC) is a common method for purity assessment. sielc.comnih.gov The choice of column, mobile phase composition, and detector are critical for achieving optimal separation and sensitivity. nih.govmerckmillipore.com

Given that this compound possesses chiral centers, enantiomers exist. These stereoisomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. csfarmacie.cz Chiral HPLC is specifically designed to separate enantiomers. sigmaaldrich.commdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.cznih.gov The development of a chiral HPLC method involves screening various chiral columns and mobile phases to find the optimal conditions for enantiomeric resolution. nih.gov

Table 2: Illustrative HPLC Method Parameters This table is for illustrative purposes and does not represent a specific analysis of this compound.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., derivatized cyclodextrin) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Gas Chromatography (GC) is another powerful chromatographic technique well-suited for the analysis of volatile compounds like this compound. chromatographyonline.comnih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The choice of a suitable capillary column with a specific stationary phase is crucial for achieving good resolution of the components in the mixture. gcms.cz

For the analysis of chiral compounds like this compound, chiral GC columns, which contain a chiral stationary phase, can be used to separate the enantiomers. gcms.cz The separated components are detected as they exit the column, often by a flame ionization detector (FID) or a mass spectrometer (MS), which provides further structural information. nih.gov GC is widely used for purity testing and can also be employed for the quantitative analysis of this compound. nih.gov

Computational Chemistry and Theoretical Investigations of 2,4 Dimethylmorpholine

Quantum Chemical Calculation Methodologies Applied to Dimethylmorpholine Systems

The foundation of theoretical investigations into molecules like 2,4-dimethylmorpholine lies in the application of robust quantum chemical methods to determine their equilibrium geometries and electronic structures. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in this regard, offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Molecular Geometry Optimization

The process of molecular geometry optimization involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. uni-wuppertal.dentnu.no For this compound, this is achieved by exploring the potential energy surface of the molecule.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its ability to provide accurate results with a manageable computational expense. ntnu.nogriffith.edu.au DFT methods calculate the electronic energy of a system based on its electron density, which is a function of three spatial coordinates, rather than the more complex many-electron wavefunction. ntnu.noaustinpublishinggroup.com Various exchange-correlation functionals are employed within DFT to approximate the quantum mechanical effects of electron exchange and correlation. For morpholine (B109124) derivatives, hybrid functionals such as B3LYP are commonly used as they incorporate a portion of exact exchange from Hartree-Fock theory, often leading to improved accuracy for molecular geometries. austinpublishinggroup.comeurekaselect.com

Hartree-Fock (HF) theory is another fundamental ab initio method used for geometry optimization. austinpublishinggroup.comyoutube.com The HF method approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. youtube.com While computationally less demanding than more advanced correlated methods, HF theory systematically neglects electron correlation, which can affect the accuracy of the calculated properties. warwick.ac.uk However, it serves as a crucial starting point for more sophisticated post-Hartree-Fock methods. ntnu.no

The optimization process iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface is located, which is confirmed by the absence of imaginary vibrational frequencies. austinpublishinggroup.com

Impact of Basis Set Selection on Computational Accuracy for Morpholine Derivatives

The accuracy of both DFT and HF calculations is intrinsically linked to the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The selection of an appropriate basis set is a critical step in obtaining reliable computational results for morpholine derivatives.

Larger basis sets, which include more functions per atom, provide a more flexible description of the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. For molecules containing heteroatoms like nitrogen and oxygen, as in this compound, the inclusion of polarization and diffuse functions in the basis set is particularly important.

Polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogen) allow for the description of non-spherical electron density distributions, which is crucial for accurately modeling chemical bonds.

Diffuse functions are large, spread-out functions that are essential for describing weakly bound electrons and are important for calculations involving anions or excited states.

Commonly used basis sets for calculations on morpholine-like molecules include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The choice of basis set represents a compromise between the desired accuracy and the computational resources available. Systematic studies often involve calculations with a series of increasingly larger basis sets to ensure the convergence of the calculated properties. imist.ma

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and Raman spectra, which are essential for its characterization.

Theoretical Calculation of NMR Chemical Shifts using the Gauge-Independent Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. The theoretical calculation of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei. rsc.orgyoutube.com

The Gauge-Independent Atomic Orbital (GIAO) method is one of the most widely used and reliable approaches for calculating NMR shielding tensors. imist.mayoutube.com This method effectively addresses the issue of gauge dependence that can arise in the calculation of magnetic properties. The GIAO method, typically used in conjunction with DFT (often with the B3LYP functional), has been shown to provide accurate predictions of both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including heterocyclic systems. imist.mamdpi.com

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ = σ_ref - σ_calc. The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) used for both the geometry optimization and the NMR calculation itself. imist.ma

Below is an illustrative table of theoretically predicted ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory using the GIAO method.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 68.5 |

| C3 | 55.2 |

| C5 | 54.8 |

| C6 | 70.1 |

| N-CH₃ | 42.3 |

| C2-CH₃ | 18.9 |

Note: These are hypothetical values for illustrative purposes, based on typical shifts for similar morpholine derivatives.

Simulation of Vibrational Spectra (IR, Raman) and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical simulations of these spectra are invaluable for assigning experimental bands and understanding the nature of the molecular vibrations. arxiv.orgnih.govnih.gov

The process begins with the calculation of the harmonic vibrational frequencies, which is achieved by diagonalizing the mass-weighted Hessian matrix (the matrix of second derivatives of the energy with respect to the atomic coordinates). worktribe.com These calculations are typically performed at the same level of theory as the geometry optimization.

The output of these calculations provides the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration. The intensities of the IR bands are proportional to the square of the change in the molecular dipole moment during the vibration, while Raman intensities are related to the change in the polarizability.

It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for the neglect of anharmonicity and other systematic errors in the theoretical methods. These scaling factors are specific to the level of theory and basis set used.

An example of predicted vibrational frequencies for key functional groups in this compound is provided in the table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) |

| C-H stretch (aliphatic) | 2950-3050 |

| C-N stretch | 1100-1200 |

| C-O-C stretch | 1050-1150 |

| Ring deformation | 800-950 |

Note: These are representative frequency ranges for the specified vibrational modes.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond structural and spectroscopic properties, computational chemistry allows for a detailed analysis of the electronic structure of this compound, providing insights into its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the ability of the molecule to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation. The LUMO is the innermost orbital without electrons and is related to the ability of the molecule to accept electrons. A lower LUMO energy suggests a greater ease of accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

Other reactivity descriptors that can be calculated from the electronic structure include:

Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated by -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated by -E_LUMO).

Electronegativity (χ): A measure of the ability of the molecule to attract electrons (χ ≈ (IP + EA) / 2).

Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η ≈ (IP - EA) / 2).

These descriptors, often calculated using DFT, provide a quantitative framework for understanding and predicting the chemical behavior of this compound.

A summary of calculated electronic properties for this compound is presented in the following table.

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Ionization Potential | 8.5 eV |

| Electron Affinity | -1.2 eV |

Note: These values are illustrative and depend on the specific computational method and basis set employed.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution of a molecule and predict its reactive behavior. uni-muenchen.de The MEP surface illustrates the electrostatic potential, with different colors representing varying charge distributions. wolfram.com Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. researchgate.net Green and yellow regions generally represent neutral or slightly electron-rich areas, respectively. scienceopen.com

For a molecule like this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of high electron density (red), making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netresearchgate.net The hydrogen atoms, particularly those attached to the carbon atoms adjacent to the heteroatoms, would exhibit a more positive potential (blue), rendering them susceptible to nucleophilic attack. scienceopen.com This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting the initial steps of a chemical reaction. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. nih.gov

In the context of this compound, the HOMO is likely to be localized around the nitrogen and oxygen atoms due to the presence of lone pair electrons. The LUMO, on the other hand, would be distributed over the carbon skeleton. The calculated HOMO-LUMO gap for this compound provides a quantitative measure of its reactivity, influencing its behavior in chemical reactions.

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher energy value suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Reflects the electron-accepting ability of the molecule. A lower energy value indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Calculations of Dipole Moments, Polarizability, and Hyperpolarizability

Computational methods are also employed to determine the electric properties of this compound, such as its dipole moment, polarizability, and hyperpolarizability. These properties are fundamental to understanding the molecule's response to an external electric field and its potential for applications in nonlinear optics.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with higher polarizability are more susceptible to induced dipole moments.

Hyperpolarizability (β) is a measure of the nonlinear response of a molecule to a strong electric field and is crucial for second-order nonlinear optical (NLO) materials. researchgate.netresearchgate.net While not a primary application for a simple molecule like this compound, understanding its hyperpolarizability contributes to a complete picture of its electronic properties. nih.gov

Calculations of these properties are typically performed using quantum chemical methods like Density Functional Theory (DFT). researchgate.netrepositorioinstitucional.mx

Table 2: Calculated Electric Properties of this compound

| Property | Description | Significance for this compound |

| Dipole Moment (µ) | A vector quantity that measures the separation of positive and negative charges in a molecule. | A non-zero dipole moment indicates that the molecule is polar, influencing its solubility and intermolecular interactions. |

| Polarizability (α) | The measure of how easily the electron cloud of an atom or molecule is distorted by an external electric field. | Affects the molecule's refractive index and its ability to participate in dispersion forces. |

| Hyperpolarizability (β) | A higher-order term that describes the nonlinear response of a molecule to a strong electric field. | Determines the second-order nonlinear optical properties of the molecule. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling serves as an indispensable tool for unraveling the intricate details of chemical reaction mechanisms. By simulating the reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a profound understanding of how reactions involving this compound proceed.

Transition State Characterization and Reaction Pathway Mapping

A key aspect of computational reaction mechanism studies is the identification and characterization of transition states. researchgate.net A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial insights into the bond-breaking and bond-forming processes. Computational methods can accurately model the geometry and energy of these fleeting structures.

Unimolecular Decomposition and Ring-Opening Kinetic Studies

Computational studies can effectively investigate the unimolecular decomposition of this compound, particularly the kinetics of its ring-opening reactions. nih.govresearchgate.net Such studies are relevant in understanding its thermal stability and potential degradation pathways. The calculations can predict the most likely bond-scission events and the subsequent rearrangement or fragmentation products. nih.gov

For instance, the ring-opening of the morpholine ring can proceed through different pathways, and computational modeling can determine the relative energy barriers for each, thereby identifying the most favorable decomposition route. nih.gov These kinetic studies provide valuable data for chemical process design and safety analysis.

Computational Studies of Catalytic Pathways Involving Dimethylmorpholines

Computational methods are also instrumental in studying catalytic processes where dimethylmorpholines might act as catalysts or be substrates. nih.gov These studies can elucidate the role of the catalyst in lowering the activation energy of a reaction by providing an alternative reaction pathway. mdpi.com

By modeling the interaction of this compound with other reactants and the catalyst, researchers can understand the catalytic cycle at a molecular level. nih.gov This includes identifying key intermediates, transition states, and the specific interactions that lead to the observed catalytic activity and selectivity. nih.gov Such computational insights are invaluable for the design and optimization of new catalytic systems.

Reactivity and Mechanistic Studies of 2,4 Dimethylmorpholine and Its Chemical Transformations

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring in 2,4-dimethylmorpholine is a saturated heterocyclic system containing both an ether and a tertiary amine functionality. Its reactivity is largely dictated by these two groups and the C-H bonds of the ring.

Oxidation Reactions and Characterization of Oxidation Products

The oxidation of this compound, like other morpholine derivatives, can lead to C-C bond cleavage and ring-opening. A notable method involves visible-light-promoted oxidative ring-opening. This reaction can be catalyzed by a photocatalyst such as 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) under an oxygen atmosphere. The process is believed to proceed through a single electron transfer mechanism, where the morpholine derivative reduces the excited state of the photocatalyst.

In a typical reaction, a morpholine derivative is dissolved in a solvent like acetonitrile (B52724) with a photocatalyst and an additive (e.g., 2,6-lutidine). The mixture is then irradiated with blue light under an oxygen atmosphere, leading to the cleavage of the C(sp³)–C(sp³) bond adjacent to the nitrogen and oxygen atoms. For instance, the oxidation of 4-phenylmorpholine (B1362484) under these conditions yields 2-(N-phenylformamido)ethyl formate. This method avoids the use of harsh or toxic oxidizing agents like ozone or heavy metals.

Table 1: Example of Photocatalytic Oxidative Ring-Opening of a Morpholine Derivative

| Reactant | Catalyst | Additive | Solvent | Conditions | Product | Yield |

| N-Phenylmorpholine | 4CzIPN (1 mol%) | 2,6-Lutidine | Acetonitrile | 9W Blue LED, O₂ atm, r.t., 24h | 2-(N-phenylformamido)ethyl formate | 75% |

Another key oxidation product of N-alkylmorpholines is the corresponding N-oxide. For example, N-methylmorpholine is the precursor to N-methylmorpholine N-oxide (NMMO), a commercially significant oxidant used as a co-oxidant in reactions like osmium tetroxide oxidations. wikipedia.org

Reduction Reactions and Formation of Amine Derivatives

The morpholine ring is a saturated heterocycle, making it generally resistant to reduction under standard catalytic hydrogenation conditions. The ether and tertiary amine functionalities are stable to many reducing agents. Significant reduction would typically require harsh conditions leading to hydrogenolysis, which involves the cleavage of C-O or C-N bonds. This process would break open the ring to form substituted diethanolamine (B148213) derivatives. However, specific studies detailing the controlled reduction of the this compound ring are not prevalent in the literature, as this transformation is not a common synthetic route.

Nucleophilic and Electrophilic Substitution Patterns at Ring Positions

Direct nucleophilic or electrophilic substitution on the carbon atoms of the saturated morpholine ring is challenging due to the lack of activation.

Electrophilic Substitution: The carbon atoms of the morpholine ring are sp³-hybridized and part of an electron-rich system due to the presence of nitrogen and oxygen. There is no pi-system to facilitate classical electrophilic aromatic substitution. Attack by electrophiles is far more likely to occur at the lone pairs of the nitrogen or oxygen atoms.

Nucleophilic Substitution: For a nucleophilic substitution to occur on a ring carbon, a suitable leaving group would need to be present. Without such a group, the C-H bonds are not susceptible to nucleophilic attack. Synthetic methods to build the morpholine ring often involve intramolecular nucleophilic attack, such as the cyclization of β-amino alcohols with reagents that provide a two-carbon unit, but this pertains to the synthesis of the ring rather than its post-synthetic modification. atamankimya.com

Nitrogen-Centered Reactivity of this compound

The tertiary amine nitrogen in this compound is the most reactive center for many chemical transformations, exhibiting characteristic basic and nucleophilic properties.

Basicity and Protonation Equilibria

The nitrogen atom in this compound possesses a lone pair of electrons in an sp³-hybridized orbital, making it a Brønsted-Lowry base. It readily accepts a proton from an acid to form a morpholinium cation. The basicity is influenced by the electronic and steric effects of its substituents.

While the specific pKa value for this compound is not widely reported, it can be estimated by comparing it to similar N-alkylmorpholines. The pKa of the conjugate acid of the parent compound, morpholine, is 8.36. kyoto-u.ac.jp Alkylation of the nitrogen generally affects basicity. For N-methylmorpholine, the pKa of its conjugate acid is reported to be around 7.38-7.41. atamankimya.comkyoto-u.ac.jp The pKa of N-ethylmorpholine's conjugate acid is 7.70. estranky.sk The methyl group at the C-2 position in this compound would have a minor electronic effect on the nitrogen's basicity compared to the N-methyl group. Therefore, the pKa of protonated this compound is expected to be in a similar range, approximately 7.4-7.7. This moderate basicity allows it to be used as a base catalyst in various organic reactions. wordpress.comataman-chemicals.com

Table 2: pKa Values of Conjugate Acids of Morpholine and Related Compounds in Water

| Compound | pKa of Conjugate Acid | Reference |

| Morpholine | 8.36 | kyoto-u.ac.jp |

| N-Methylmorpholine | 7.38 - 7.41 | kyoto-u.ac.jpestranky.sk |

| N-Ethylmorpholine | 7.70 | estranky.sk |

| This compound | ~7.4 - 7.7 (estimated) |

Quaternarization Reactions and Formation of Morpholinium Salts

As a tertiary amine, the nitrogen atom of this compound acts as a nucleophile and can react with alkyl halides and other alkylating agents in a process known as quaternization. This Sₙ2 reaction results in the formation of a quaternary ammonium (B1175870) salt, specifically a 2,4-dimethylmorpholinium salt, where the nitrogen atom bears a permanent positive charge.

The reaction rate is dependent on several factors, including the nature of the alkylating agent (e.g., reactivity order: R-I > R-Br > R-Cl), the solvent, and the reaction temperature. Kinetic studies on the quaternization of similar tertiary amines show that the reaction proceeds more rapidly at higher temperatures. estranky.sk

Table 3: General Conditions for Quaternization of Tertiary Amines

| Amine Substrate | Alkylating Agent | Solvent | Temperature (°C) | Product Type |

| This compound | Methyl iodide | Acetonitrile | 25 - 70 | 2,4-Dimethyl-4-methylmorpholinium iodide |

| This compound | Ethyl bromide | Methanol (B129727) | 25 - 70 | 4-Ethyl-2,4-dimethylmorpholinium bromide |

| This compound | Benzyl chloride | THF | 25 - 70 | 4-Benzyl-2,4-dimethylmorpholinium chloride |

These morpholinium salts are ionic compounds with different physical properties, such as higher melting points and greater water solubility, compared to the parent amine.

Applications in Chemical Synthesis, Catalysis, and Materials Science Research

2,4-Dimethylmorpholine as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functional groups within this compound provide a ready-made stereochemical foundation for the synthesis of more elaborate molecules. Chemists can leverage its structure to introduce specific three-dimensional arrangements into a target molecule, a critical aspect in fields like medicinal chemistry where a compound's biological activity is often dependent on its stereoisomeric form.

Nitrogen-containing heterocyclic compounds are foundational scaffolds in a vast array of natural products and synthetic molecules, particularly pharmaceuticals. nih.gov The morpholine (B109124) ring system, a key feature of this compound, is a privileged structure in medicinal chemistry. The synthesis of complex heterocyclic systems often relies on the use of chiral building blocks to control the final architecture of the molecule.

Recent research has highlighted the utility of morpholine derivatives in constructing complex organic structures. For instance, morpholine-based organocatalysts, synthesized from commercially available amino acids, have been developed for the 1,4-addition reaction between aldehydes and nitroolefins. nih.govresearchgate.net This methodology provides a pathway to highly functionalized chiral products, which can serve as intermediates in the total synthesis of bioactive compounds. nih.gov The synthesis of these catalysts involves creating substituted morpholine rings, demonstrating the adaptability of the morpholine scaffold in building advanced molecular frameworks. nih.govfrontiersin.org The growing interest in creating diverse heterocyclic compounds, such as those containing hydroquinoline fragments, for pharmaceutical and industrial applications underscores the importance of versatile building blocks like this compound in synthetic organic chemistry. nih.govresearchgate.net

Role as a Chiral Ligand and Auxiliary in Asymmetric Catalysis

In asymmetric catalysis, the goal is to selectively produce one enantiomer of a chiral product over the other. This is often achieved by using a chiral catalyst, which is typically a metal complex combined with a chiral organic molecule known as a ligand. nih.gov this compound and its derivatives can function as these crucial chiral components.

The development of new chiral ligands is central to advancing asymmetric catalysis. nih.gov For decades, C2-symmetric ligands were dominant in the field, but more recent research has shown the effectiveness of non-symmetrical ligands. nih.gov Morpholine derivatives have emerged as a promising, though challenging, class of organocatalysts. nih.govresearchgate.net

Studies have demonstrated that catalysts incorporating a morpholine core can be highly efficient in promoting reactions with excellent stereocontrol. nih.gov For example, in the 1,4-addition of various aldehydes to nitroolefins, a morpholine-based catalyst achieved excellent diastereoselectivity and good to high enantioselectivity. researchgate.net The specific stereochemistry of the morpholine derivative directly influences the stereochemical outcome of the reaction, highlighting its role as a chiral auxiliary that guides the formation of the desired product enantiomer. nih.gov

Table 1: Performance of a Morpholine-Based Organocatalyst in the 1,4-Addition Reaction This table presents data adapted from a study on the reaction between various aldehydes and trans-β-nitrostyrene, catalyzed by a morpholine-derivative organocatalyst. researchgate.net

| Aldehyde | Conversion (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| Butyraldehyde | >99 | 98 | 90 |

| Pentanal | 94 | 99 | 92 |

| Hexanal | 85 | 99 | 94 |

Organocatalysis is a branch of catalysis that uses small organic molecules, instead of metal-containing catalysts, to accelerate chemical reactions. mdpi.com The field gained significant momentum at the beginning of the 21st century, with molecules like proline being identified as simple and effective organocatalysts. nih.gov

Morpholine and its derivatives have been explored as organocatalysts, often operating through an enamine-based mechanism. nih.govfrontiersin.org In this process, the secondary amine of the morpholine ring reacts with a carbonyl compound (like an aldehyde or ketone) to form a nucleophilic enamine intermediate. youtube.com This enamine then reacts with an electrophile. However, enamines formed from morpholine are generally considered less reactive than those derived from other cyclic amines like pyrrolidine (B122466) or piperidine. nih.govfrontiersin.org This lower reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the geometry of the nitrogen atom. researchgate.net Despite this, researchers have successfully designed highly efficient morpholine-based organocatalysts by carefully modifying their structure, leading to excellent yields and stereoselectivity in reactions such as the conjugate addition of aldehydes to nitroolefins. nih.govresearchgate.net

Integration into Supramolecular Chemistry and Materials Development

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.govrsc.org The properties of these supramolecular materials are determined by the arrangement of their molecular components. whiterose.ac.uk Introducing chirality at the molecular level can lead to the formation of complex, ordered, and chiral supramolecular structures.

The creation of chiral supramolecular architectures has become a significant area of research, with potential applications in chiral recognition, enantiomer separation, and asymmetric catalysis. rsc.org These structures are often formed through the self-assembly of molecular components, where chirality is introduced by using enantiopure building blocks. rsc.org

While specific research detailing the integration of this compound into supramolecular polymers is not prevalent, the principles for doing so are well-established. Studies have shown that chiral amino alcohols can act as chiral auxiliaries, directing the helical handedness of supramolecular polymers formed through hydrogen bonding. nih.govresearchgate.net By forming a salt-pair with an achiral component like a dendritic carboxylic acid, these chiral molecules can stack in a preferred direction in nonpolar solvents, creating helical polymers. nih.gov The specific stereochemistry of the chiral amine determines the resulting helical structure. nih.govresearchgate.net This design principle could theoretically be applied to this compound, using its chiral centers to guide the formation of new chiral supramolecular materials with programmed structures and functions. researchgate.netnih.gov

Use as a Template in the Synthesis of Novel Materials

Template-directed synthesis is a sophisticated strategy used to orchestrate the assembly of molecules into complex, otherwise inaccessible architectures. In this process, a template molecule guides the formation of a desired product by spatially arranging the reactants prior to bond formation. nih.gov The template's structural and chemical properties, such as its size, shape, and the arrangement of its functional groups, are crucial for directing the reaction toward a specific outcome over other potential pathways. nih.gov

Precursor for Advanced Materials and Specialty Chemicals

This compound serves as a valuable building block for the creation of higher-value, specialized chemical products. Its bifunctional nature, containing both a secondary amine and an ether linkage within a heterocyclic structure, allows for a range of chemical modifications, making it a versatile precursor for advanced materials.

Synthesis of Ionic Liquids Derived from Dimethylmorpholine

Ionic liquids (ILs) are a class of salts that are liquid at or below 100 °C, composed entirely of ions. nih.gov They are often referred to as "green solvents" due to their negligible volatility, high thermal stability, and chemical stability. mdpi.com A key feature of ILs is their "designable" nature; by varying the cation and anion, their physicochemical properties can be tuned for specific applications. nih.govmdpi.com